4-Methylnaphthalen-2-amine
Overview
Description
4-Methylnaphthalen-2-amine, also known as 2-amino-4-methylnaphthalene, is an organic compound with the molecular formula C11H11N. It is a member of the naphthalene family and has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Catalytic Applications
4-Methylnaphthalen-2-amine has been explored in the realm of catalysis. One study highlights its use in Cu-catalyzed coupling reactions, enabling the formation of (hetero)aryl methylsulfones, which are significant in pharmaceutical contexts (Ma et al., 2017).
Industrial Chemistry
In industrial chemistry, the compound has been used in Friedel–Crafts alkylation processes. A study explored its alkylation with long-chain alkenes, emphasizing the use of environmentally friendly catalysts (Zhao et al., 2004).
Bioimaging
In bioimaging, 4-Methylnaphthalen-2-amine derivatives have been used to create sensitive and selective probes. For instance, a triazole-based probe developed using this compound showed excellent selectivity and sensitivity for Zn2+ in absorbance and fluorescence detection, useful in intracellular imaging (Iniya et al., 2014).
Environmental Monitoring
The compound also finds application in environmental monitoring, as seen in a study where it was used to determine carcinogenic aromatic amines in the urine of smokers and nonsmokers (Riedel et al., 2006).
Polymer Science
In polymer science, derivatives of 4-Methylnaphthalen-2-amine have been used to synthesize high glass-transition temperature (Tg) aromatic poly(amine-1,3,4-oxadiazole)s. These polymers show potential as blue-light-emitting materials, indicating their utility in electronics and display technology (Liou et al., 2006).
Antibacterial Research
Additionally, certain derivatives of 4-Methylnaphthalen-2-amine have been synthesized and shown to possess potent antibacterial properties, indicating their potential in developing new antimicrobial agents (Abbasi et al., 2015).
properties
IUPAC Name |
4-methylnaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRALQDDKKNEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496003 | |
Record name | 4-Methylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylnaphthalen-2-amine | |
CAS RN |
4523-46-0 | |
Record name | 4-Methyl-2-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4523-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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